molecular formula C14H17Cl2NO2 B1659944 2-piperidin-1-ylethyl 2,4-dichlorobenzoate CAS No. 6955-20-0

2-piperidin-1-ylethyl 2,4-dichlorobenzoate

Cat. No.: B1659944
CAS No.: 6955-20-0
M. Wt: 302.2 g/mol
InChI Key: ZETYXPLBAIGRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-piperidin-1-ylethyl 2,4-dichlorobenzoate is an organic compound that combines the structural features of 2,4-dichlorobenzoic acid and piperidine

Properties

CAS No.

6955-20-0

Molecular Formula

C14H17Cl2NO2

Molecular Weight

302.2 g/mol

IUPAC Name

2-piperidin-1-ylethyl 2,4-dichlorobenzoate

InChI

InChI=1S/C14H17Cl2NO2/c15-11-4-5-12(13(16)10-11)14(18)19-9-8-17-6-2-1-3-7-17/h4-5,10H,1-3,6-9H2

InChI Key

ZETYXPLBAIGRQV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-ylethyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2-piperidin-1-yl-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-ylethyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorobenzoic acid and 2-piperidin-1-yl-ethanol.

    Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

    Hydrolysis: 2,4-dichlorobenzoic acid and 2-piperidin-1-yl-ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-piperidin-1-ylethyl 2,4-dichlorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers may use this compound to study its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-piperidin-1-ylethyl 2,4-dichlorobenzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to a biological response. The piperidine moiety can enhance the compound’s ability to cross biological membranes, while the dichlorobenzoic acid part may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride: This compound shares structural similarities with 2-piperidin-1-ylethyl 2,4-dichlorobenzoate but differs in the substitution pattern on the benzene ring.

    2-(Piperidin-4-yl)benzoic Acid Hydrochloride: Another related compound with a piperidine moiety attached to a benzoic acid derivative.

Uniqueness

This compound is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and biological activity

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